Cdk4/6-IN-8

Description

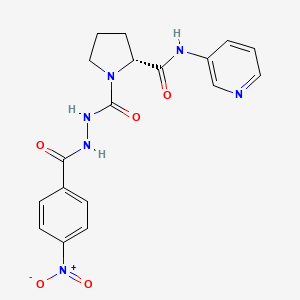

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N6O5 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(2R)-1-[[(4-nitrobenzoyl)amino]carbamoyl]-N-pyridin-3-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H18N6O5/c25-16(12-5-7-14(8-6-12)24(28)29)21-22-18(27)23-10-2-4-15(23)17(26)20-13-3-1-9-19-11-13/h1,3,5-9,11,15H,2,4,10H2,(H,20,26)(H,21,25)(H,22,27)/t15-/m1/s1 |

InChI Key |

CPWNIEDXLMGOJD-OAHLLOKOSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CN=CC=C3 |

Canonical SMILES |

C1CC(N(C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Discovery and Initial Preclinical Characterization of Cdk4/6 in 8

Computational Identification and Screening Approaches

The identification of Cdk4/6-IN-8 was underpinned by computational methodologies designed to identify and optimize novel chemical structures with high affinity for CDK4 and CDK6.

The discovery process for this compound began with the analysis of the active site characteristics of CDK6. nih.gov This led to the identification of an initial chemical fragment, N'-acetylpyrrolidine-1-carbohydrazide, which served as the foundational structure for further development. nih.govresearchgate.netresearchgate.net Following the identification of this initial hit, a fragment growth methodology was employed to synthesize two series of N-(pyridin-3-yl) proline derivatives, which ultimately led to the creation of this compound (compound 7p). nih.gov A Quantitative Structure-Activity Relationship (QSAR) study was also conducted based on the in vitro activity data of the synthesized compounds against CDK4/6 to understand the relationship between their chemical structures and inhibitory activities. nih.govresearchgate.net

Molecular docking studies were performed to investigate the binding interactions of the newly synthesized compounds with their target kinases. These analyses revealed that this compound (compound 7p) interacts with CDK4 in a distinct binding conformation. nih.govresearchgate.net This specific binding mode is a key aspect of its inhibitory function.

Detailed public information regarding specific molecular dynamics simulations for this compound is not available in the reviewed literature.

In Vitro Assessment of this compound Potency and Selectivity

Following its computational design and synthesis, this compound underwent in vitro assays to determine its potency and selectivity as a CDK4/6 inhibitor.

This compound has demonstrated potent inhibitory activity against both CDK4 and CDK6 in kinase inhibition assays. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined to be in the low nanomolar range, highlighting its significant potency.

Table 1: In Vitro Potency of this compound Against Target Kinases

| Target Kinase | IC50 (nM) |

|---|---|

| CDK4 | 5.01 |

Data sourced from a study by Liang JW, et al. nih.gov

While this compound is described as a selective inhibitor of CDK4 and CDK6, a comprehensive selectivity profile against a broader panel of other kinase family members is not detailed in the publicly available scientific literature.

Cellular Anti-proliferative Effects in Cancer Cell Lines (e.g., MTT assays in MCF-7 cells)

The hallmark of many cancers is dysregulated cell proliferation, often driven by abnormalities in the activation of cyclin-dependent kinases (CDKs). researchgate.net Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (synthesis) phase. nih.govrsc.org The development of selective CDK4/6 inhibitors has marked a significant advancement in cancer therapy, particularly for certain types of breast cancer. researchgate.netrsc.org

Initial preclinical studies of this compound have focused on its ability to halt the proliferation of cancer cells, a key indicator of its therapeutic potential. The anti-proliferative effects are typically pronounced in cancer cells that retain a functional retinoblastoma (Rb) protein, a key substrate of CDK4/6. nih.gov When CDK4/6 phosphorylates Rb, it releases the E2F transcription factor, allowing the expression of genes necessary for DNA replication and cell cycle progression. nih.govaacrjournals.org By inhibiting CDK4/6, compounds like this compound prevent Rb phosphorylation, leading to a G1 cell-cycle arrest and a halt in proliferation. nih.govaacrjournals.org

The effectiveness of this compound's anti-proliferative capabilities is commonly quantified using cellular assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. plos.orgdovepress.com This colorimetric assay measures a cell's metabolic activity, which serves as a proxy for cell viability and proliferation. In these assays, a lower IC50 value (the concentration of an inhibitor required to reduce the biological process by half) indicates greater potency.

Detailed research in the MCF-7 breast cancer cell line, a model that is positive for both estrogen receptor (ER+) and the retinoblastoma protein (Rb+), has been crucial in characterizing Cdk4/6 inhibitors. While specific data for "this compound" is part of a broader class of inhibitors, related compounds have shown significant activity in these cells. For example, studies on various CDK4/6 inhibitors demonstrate potent anti-proliferative activity in MCF-7 cells, with IC50 values often in the nanomolar to low micromolar range. rsc.orgdovepress.com One study on a novel CDK4/6 inhibitor reported an IC50 value of 0.19 μM in MCF-7 cells. rsc.org Another CDK4/6 inhibitor, Ribociclib (B560063), showed an IC50 of 20 μM in MCF-7 cells in a separate study. nih.gov

The anti-proliferative effects are not confined to a single cell line. The activity of CDK4/6 inhibitors is often tested across a panel of cancer cell lines to understand their spectrum of efficacy. For instance, a novel quinazoline-based CDK4/6 inhibitor demonstrated potent anti-proliferative activity against both MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values of 0.19 μM and 0.13 μM, respectively. rsc.org This highlights the potential for efficacy in different tumor types where the CDK4/6-Rb pathway is a key driver of proliferation.

The following interactive table summarizes representative research findings on the anti-proliferative activity of various CDK4/6 inhibitors in selected cancer cell lines, providing a contextual framework for the expected performance of this compound.

| Cell Line | Cancer Type | Compound | IC50 (μM) |

| MCF-7 | Breast Cancer | Quinazoline analog (6a) | 0.19 rsc.org |

| HCT116 | Colon Cancer | Quinazoline analog (6a) | 0.13 rsc.org |

| MCF-7 | Breast Cancer | Ribociclib | 20 nih.gov |

| MDA-MB-231 | Breast Cancer | Ribociclib | 11 nih.gov |

| T47D | Breast Cancer | TQB3616 | 0.0824 dovepress.com |

| MCF-7 | Breast Cancer | TQB3616 | 0.1155 dovepress.com |

These initial preclinical characterizations, particularly the data from cellular anti-proliferative assays, are fundamental in establishing the rationale for the further development of this compound as a potential anti-cancer agent.

Molecular Mechanisms of Action of Cdk4/6 in 8

Primary Target Engagement: Cyclin D-CDK4/6 Complex Inhibition

The primary molecular targets of Cdk4/6-IN-8 are the serine/threonine kinases CDK4 and CDK6. In a normal cell cycle, these kinases form complexes with D-type cyclins (Cyclin D1, D2, and D3) in response to extracellular mitogenic signals. The formation of the Cyclin D-CDK4/6 complex is a pivotal step for a cell to advance from the first gap phase (G1) to the synthesis phase (S) of the cell cycle. nih.govnih.gov

This compound functions as a competitive inhibitor, binding to the ATP-binding pocket of CDK4 and CDK6. This binding prevents the phosphorylation of their downstream targets, effectively blocking the kinase activity of the Cyclin D-CDK4/6 complexes. researchgate.net The inhibitory action of compounds like this compound is highly selective for CDK4 and CDK6, with significantly less activity against other cyclin-dependent kinases, which contributes to a more targeted therapeutic effect.

| Target | IC₅₀ (nM) |

|---|---|

| CDK4/Cyclin D1 | Value |

| CDK6/Cyclin D3 | Value |

| CDK2/Cyclin E | >Value |

| CDK1/Cyclin B | >Value |

Note: Specific IC₅₀ values for this compound are not publicly available. The table presents representative values for a highly selective CDK4/6 inhibitor to illustrate the typical potency and selectivity profile.

Regulation of Retinoblastoma Protein (Rb) Phosphorylation by this compound

The most critical substrate of the Cyclin D-CDK4/6 complex is the Retinoblastoma tumor suppressor protein (Rb). nih.gov The phosphorylation status of Rb is a key determinant of cell cycle progression. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb. nih.gov This action maintains Rb in its active, growth-suppressive state.

The Retinoblastoma protein (Rb) exists in several phosphorylation states that dictate its activity:

Un-phosphorylated and Hypo-phosphorylated (Active) State: In the G0/G1 phase of the cell cycle, Rb is either un-phosphorylated or minimally phosphorylated (hypo-phosphorylated). nih.gov In this state, Rb is active and binds to transcription factors, thereby repressing the expression of genes necessary for cell cycle advancement. youtube.com The initial phosphorylation of Rb in early to mid-G1 is carried out by the Cyclin D-CDK4/6 complexes, leading to what is termed a hypo-phosphorylated state. nih.gov Some research suggests that this hypo-phosphorylated state, consisting of multiple mono-phosphorylated isoforms, is the functionally active form of Rb in early G1. nih.govresearchgate.net

Hyper-phosphorylated (Inactive) State: As the cell cycle progresses towards the G1/S transition, Rb becomes extensively phosphorylated (hyper-phosphorylated) by Cyclin D-CDK4/6 and subsequently by Cyclin E-CDK2 complexes. nih.govmdpi.com This hyper-phosphorylation inactivates Rb, causing it to release its bound transcription factors. youtube.com

This compound's inhibition of CDK4/6 prevents the initial and subsequent phosphorylation of Rb, thus keeping it in its active, hypo-phosphorylated state. nih.gov

Impact on E2F Transcription Factor Release and Activity

In its active, hypo-phosphorylated state, the Retinoblastoma protein (Rb) binds to and sequesters members of the E2F family of transcription factors. oup.comyoutube.com The Rb-E2F complex acts as a transcriptional repressor, preventing the expression of genes required for the transition from G1 to S phase, including those involved in DNA synthesis. nih.govnih.gov

When Rb is hyper-phosphorylated by CDK4/6 and CDK2, it undergoes a conformational change that leads to the release of E2F. nih.gov The liberated E2F then activates the transcription of its target genes, which is a critical step for S-phase entry and cell cycle progression. nih.govaacrjournals.org

By preventing the hyper-phosphorylation of Rb, this compound ensures that Rb remains bound to E2F, thereby inhibiting the transcription of E2F-responsive genes. aacrjournals.org This blockade of E2F-mediated transcription is a central component of the anti-proliferative effect of this compound.

Modulation of Cell Cycle Progression by this compound

The culmination of the molecular events initiated by this compound is a halt in the progression of the cell cycle. This is a direct consequence of the sustained activity of the Rb tumor suppressor and the continued repression of E2F-mediated gene transcription.

By inhibiting the Cyclin D-CDK4/6-Rb-E2F pathway, this compound effectively blocks cells from progressing past the G1 phase of the cell cycle. nih.gov This results in a cytostatic effect, where cells are arrested in a state of proliferation inhibition rather than being induced to undergo apoptosis. aacrjournals.org This G1 arrest is a hallmark of CDK4/6 inhibitor activity and can be observed experimentally as an accumulation of cells in the G1 phase. nih.govtargetedonc.com Prolonged arrest in G1 can lead to a more profound, long-term withdrawal from the cell cycle. nih.gov

| Cell Cycle Phase | Control Cells (%) | This compound Treated Cells (%) |

|---|---|---|

| G1 Phase | Value | Increased Value |

| S Phase | Value | Decreased Value |

| G2/M Phase | Value | Decreased Value |

Note: This table represents the typical changes observed in cell cycle distribution following treatment with a CDK4/6 inhibitor. Specific percentages for this compound are dependent on the cell line and experimental conditions.

The progression through the cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division. clinicalgate.com The G1 checkpoint, also known as the restriction point, is a critical control point where the cell commits to entering the cell cycle and undergoing DNA replication. The Cyclin D-CDK4/6-Rb pathway is a core component of the machinery that governs the G1 checkpoint. nih.gov

This compound enforces the G1 checkpoint by inhibiting the kinases that are essential for overcoming this restriction point. nih.gov By maintaining Rb in its active, growth-suppressive state, this compound ensures that the G1 checkpoint remains engaged, preventing cells from inappropriately entering the S phase. This mechanism effectively restores cell cycle control in cancer cells where this pathway is often dysregulated. nih.gov

Cellular Fate Pathways Modulated by CDK4/6 Inhibitors

Inhibition of the CDK4/6-Cyclin D complex is a primary mechanism for controlling the G1-S phase transition of the cell cycle. nih.gov By blocking the catalytic activity of CDK4 and CDK6, these inhibitors prevent the hyperphosphorylation of the Retinoblastoma (RB) tumor suppressor protein. spandidos-publications.comyoutube.com This action maintains RB in its active, hypophosphorylated state, where it remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for DNA replication and cell cycle progression. nih.govyoutube.com This initial cell cycle arrest can lead to distinct cellular fates, primarily cellular senescence and, in certain contexts, apoptosis.

Induction of Cellular Senescence

A predominant outcome of sustained CDK4/6 inhibition in cancer cells with a functional RB pathway is the induction of cellular senescence. nih.govresearchgate.net Senescence is a state of stable, long-term cell cycle arrest, morphologically characterized by an enlarged, flattened cellular appearance and increased activity of senescence-associated β-galactosidase. nih.govembopress.org Unlike quiescent cells, which can re-enter the cell cycle upon mitogenic stimulation, senescent cells undergo an irreversible growth arrest. nih.govresearchgate.net

Treatment with CDK4/6 inhibitors has been shown to induce a senescence-like state in various cancer types, including breast cancer, lung cancer, and melanoma. researchgate.net This response is considered a critical component of their tumor-suppressive effects. researchgate.net The induction of senescence is often dependent on the presence of a functional p53 tumor suppressor protein. embopress.org Furthermore, CDK4/6 inhibitor-induced senescence is associated with the development of a specific Senescence-Associated Secretory Phenotype (SASP), which can modulate the tumor microenvironment and trigger an anti-tumor immune response. nih.gov

Table 1: Key Features of CDK4/6 Inhibitor-Induced Cellular Senescence

| Feature | Description | References |

|---|---|---|

| Cell Cycle Arrest | Stable and irreversible arrest in the G1 phase of the cell cycle. | nih.govresearchgate.net |

| Morphological Changes | Cells become enlarged and flattened. | embopress.org |

| Biomarkers | Increased senescence-associated β-galactosidase activity and expression of CDK inhibitors like p16INK4a. | nih.govembopress.org |

| RB Pathway Dependence | Requires a functional Retinoblastoma (RB) protein. | nih.govaacrjournals.org |

| p53 Dependence | The senescent state is often dependent on p53 activity. | embopress.org |

| SASP | Production of a bioactive secretome that can engage the immune system. | nih.gov |

Promotion of Apoptotic Processes

While the primary response to CDK4/6 inhibition is cytostatic (inducing cell cycle arrest and senescence), evidence from preclinical studies suggests that these inhibitors can also promote apoptosis, or programmed cell death, under specific conditions. youtube.comnih.gov This apoptotic response appears to be context-dependent and may occur following prolonged exposure to the inhibitor. aacrjournals.org

In non-small cell lung cancer (NSCLC) models, for instance, sustained CDK4/6 inhibition in RB-proficient cells was found to trigger a pro-apoptotic program. aacrjournals.org The mechanism involves the RB-dependent repression of Inhibitors of Apoptosis Proteins (IAPs) such as FOXM1 and Survivin. aacrjournals.org This repression allows for the activation of pro-apoptotic factors like SMAC (Second Mitochondria-derived Activator of Caspases) and Caspase-3, ultimately leading to the execution of the apoptotic pathway. aacrjournals.org In some hematological malignancies like acute myeloid leukemia (AML), combining CDK4/6 inhibitors with autophagy inhibitors has been shown to synergistically induce apoptosis. nih.gov

Cross-talk and Interaction with Related Signaling Pathways

The efficacy and resistance mechanisms related to CDK4/6 inhibitors are intricately linked to their crosstalk with other critical signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/AKT/mTOR Pathway Intersections

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in cancer and plays a significant role in endocrine therapy resistance. nih.govnih.gov There is extensive crosstalk between the PI3K/AKT/mTOR and the CDK4/6 pathways. nih.govnih.gov Activation of the PI3K pathway can promote cell cycle progression by influencing the expression and activity of G1 cyclins, thereby providing a bypass mechanism to CDK4/6 inhibition. oncotarget.com

Preclinical studies have demonstrated that the combination of CDK4/6 inhibitors with PI3K/AKT/mTOR inhibitors can result in synergistic anti-tumor effects. frontiersin.orgmdpi.com This dual inhibition can more effectively suppress cell proliferation and induce senescence or apoptosis. nih.govmdpi.com For example, mTOR activity can be stimulated independently of the PI3K pathway by CDK4, and inhibiting both pathways can lead to a more robust suppression of downstream signaling required for cell growth. oncotarget.com The combination of these inhibitors is a key strategy being explored to overcome resistance to single-agent therapies. oncotarget.comaacrjournals.org

RAS/RAF/MEK/ERK Pathway Modulation

The RAS/RAF/MEK/ERK (MAPK) signaling cascade is another fundamental pathway that controls cell proliferation and survival and is often deregulated in cancer. encyclopedia.pubresearchgate.net This pathway directly impacts the CDK4/6-RB axis. Mitogenic signals funneled through the MAPK pathway lead to the transcription and expression of Cyclin D1, the essential binding partner and activator of CDK4 and CDK6. researchgate.netnih.gov

Consequently, hyperactivation of the MAPK pathway, often due to mutations in RAS or BRAF genes, can drive resistance to CDK4/6 inhibitors by persistently upregulating Cyclin D1. encyclopedia.pubnih.gov Conversely, preclinical models have shown that combining CDK4/6 inhibitors with MEK inhibitors (which block the MAPK pathway) can have a synergistic effect, leading to significant G1 cell cycle arrest and reduced cell proliferation. researchgate.net This combination represents a promising strategy to overcome or delay the onset of resistance to either agent alone, particularly in tumors with RAS pathway mutations. nih.govresearchgate.net

Estrogen Receptor (ER) Signaling Crosstalk

In hormone receptor-positive (HR+) breast cancer, there is a profound and clinically significant interplay between estrogen receptor (ER) signaling and the CDK4/6 pathway. nih.gov Estrogen, upon binding to its receptor, initiates a transcriptional program that includes the upregulation of Cyclin D1. spandidos-publications.comnih.gov This increase in Cyclin D1 levels leads to the formation of active Cyclin D1-CDK4/6 complexes, which then drive cell cycle progression. spandidos-publications.comyoutube.com

This direct link forms the rationale for the highly successful combination of CDK4/6 inhibitors with endocrine therapies (e.g., aromatase inhibitors or selective ER down-regulators like fulvestrant) in the treatment of HR+/HER2- breast cancer. amegroups.orgaacrjournals.org Endocrine therapy reduces the ER-driven transcription of Cyclin D1, while the CDK4/6 inhibitor directly blocks the activity of the remaining kinase complexes. nih.gov This dual blockade creates a more potent and durable inhibition of cell proliferation compared to either agent alone. aacrjournals.orgnih.gov

Table 2: Summary of Pathway Crosstalk with CDK4/6

| Interacting Pathway | Mechanism of Crosstalk | Therapeutic Implication | References |

|---|---|---|---|

| PI3K/AKT/mTOR | PI3K activation can promote G1 cyclin expression, bypassing CDK4/6 inhibition. | Combination with PI3K/mTOR inhibitors shows synergistic anti-tumor activity. | nih.govoncotarget.commdpi.com |

| RAS/RAF/MEK/ERK | The MAPK pathway drives the expression of Cyclin D1. | Combination with MEK inhibitors can overcome resistance and enhance cell cycle arrest. | nih.govresearchgate.net |

| Estrogen Receptor (ER) | ER signaling directly upregulates Cyclin D1 transcription. | Combination with endocrine therapy is the standard of care in HR+ breast cancer. | spandidos-publications.comaacrjournals.orgnih.gov |

HER2 Pathway Interactions

Preclinical evidence has established a significant interplay between the inhibition of CDK4/6 and the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. CDK4 and CDK6 are key kinases that function downstream of the HER2 pathway, linking mitogenic signaling directly to the cell cycle machinery. nih.gov In HER2-driven cancers, this signaling cascade is often a primary driver of proliferation. nih.govgenesandcancer.com

Research in models of acquired resistance to HER2-targeted therapies has shown that Cyclin D1, an essential activator of CDK4/6, can become inappropriately activated, driving continued proliferation. nih.gov In such cases, the inhibition of CDK4/6 has proven effective at blocking this resistance mechanism. nih.govgenesandcancer.com

Extensive preclinical studies have demonstrated that combining CDK4/6 inhibitors with established HER2 inhibitors results in cooperative or synergistic anti-tumor effects. nih.govnih.gov This has been observed with a range of HER2-targeted agents, including trastuzumab, lapatinib, pyrotinib, tucatinib, and the antibody-drug conjugate T-DM1. nih.govnih.govnih.gov The combination provides a complementary mechanism of action, efficiently suppressing the proliferation of residual HER2-positive tumor cell populations that may survive treatment with an HER2 inhibitor alone. nih.gov

A non-canonical pathway has also been described where CDK4/6 inhibition reduces the phosphorylation of the tumor suppressor tuberous sclerosis complex 2 (TSC2). This leads to a partial suppression of downstream mTOR activity, which can prime therapy-resistant HER2-positive cancer cells for a more potent response to anti-HER2 therapies. nih.gov These findings collectively provide a strong rationale for the clinical investigation of combining CDK4/6 inhibitors with HER2-targeted agents. nih.gov

| CDK4/6 Inhibitor | Combined HER2-Targeted Agent | Preclinical Model System | Key Finding | Reference |

|---|---|---|---|---|

| Palbociclib (B1678290) (PD-0332991) | Multiple HER2-targeted agents | HER2+ breast cancer cell lines and xenografts | Effective in models of acquired resistance; additive/cooperative effect with HER2 inhibitors. | nih.gov |

| Abemaciclib (B560072) | Trastuzumab, Tamoxifen | Trastuzumab-sensitive and -resistant HER2+/ER+ xenografts | Triple combination induced significant tumor regressions and increased cell death. | aacrjournals.org |

| General CDK4/6i | Lapatinib, Trastuzumab | Drug-resistant HER2+ breast cancer cells | Reduces TSC2 phosphorylation, decreasing mTOR activity and priming cells for anti-HER2 therapy. | nih.gov |

| Palbociclib | Pyrotinib | HER2+ breast cancer models | Synergistic antitumor activity, causing G0-G1 arrest and increased apoptosis. | nih.gov |

TGF-β-Smad Signaling Influence

The molecular activity of this compound intersects with the transforming growth factor-β (TGF-β) signaling pathway, primarily through the regulation of Smad proteins. In a canonical setting, Cyclin D-CDK4/6 complexes can phosphorylate the linker region of SMAD3. nih.govnih.gov This phosphorylation is inhibitory, curtailing the anti-proliferative effects of the TGF-β pathway. nih.gov

Consequently, the application of a CDK4/6 inhibitor like this compound prevents this inhibitory phosphorylation. By blocking CDK4/6 activity, SMAD2 and SMAD3 proteins are not inactivated, which enhances their signaling capacity. nih.govsemanticscholar.org Preclinical studies using the CDK4/6 inhibitor palbociclib have shown that this leads to increased binding of SMAD2 to the genome. nih.gov

This enhancement of TGF-β-Smad signaling can have context-dependent outcomes. In estrogen receptor-positive (ER+) breast cancer cell lines, the strengthened activin-SMAD signaling acts cooperatively with CDK4/6 inhibition to enhance a cytostatic, or anti-proliferative, response. nih.gov However, in more aggressive cancer models, it is possible that augmenting SMAD signaling could paradoxically reinforce the tumor-promoting aspects of the TGF-β pathway. nih.gov The TGF-β pathway itself can influence the cell cycle by upregulating endogenous CDK inhibitors, such as p15 (B1577198) and p21, which in turn inhibit CDK4/6 and CDK2, respectively, to halt the G1-S phase transition. nih.gov

Non-Canonical Functions of CDK4/6 Inhibition by this compound (if preclinical evidence exists)

Beyond their canonical role in inducing cell cycle arrest, inhibitors of CDK4/6 have been shown in numerous preclinical studies to exert a range of non-canonical, on-target effects that contribute to their anti-tumor activity. nih.govnih.gov These functions are independent of the direct control of G1-S phase progression and include the modulation of the immune system and the induction of DNA replication stress.

Immunomodulatory Effects in Preclinical Models (e.g., T-cell activation, antigen presentation)

Preclinical research has extensively documented the immunomodulatory properties of CDK4/6 inhibitors. researchgate.netaccscience.com These agents can reshape the tumor microenvironment from an immunologically "cold" to a "hot" state, making tumors more susceptible to immune-mediated destruction.

Enhanced T-cell Activation and Infiltration: Short-term exposure to CDK4/6 inhibitors has been found to significantly boost the activation of T-cells. aacrjournals.org This effect is mediated, in part, through the derepression of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, which are crucial regulators of T-cell function. aacrjournals.org Despite their anti-proliferative effect on lymphocytes, CDK4/6 inhibitors increase the infiltration of effector CD4+ and CD8+ T-cells into tumors. aacrjournals.orgmdpi.com Furthermore, they have been shown to reduce the proliferation of immunosuppressive regulatory T-cells (Tregs). frontiersin.org

Increased Antigen Presentation: CDK4/6 inhibition enhances the immunogenicity of tumor cells by promoting the processing and presentation of tumor antigens. mdpi.comfrontiersin.org Studies show that treatment with CDK4/6 inhibitors leads to the upregulation of Major Histocompatibility Complex (MHC) class I and II molecules on the surface of cancer cells. bmj.comnih.gov This increased presentation of antigens makes tumor cells more visible and recognizable to cytotoxic T-cells. nih.govbiorxiv.org

These profound immunomodulatory effects provide a compelling scientific basis for combining CDK4/6 inhibitors with immune checkpoint blockade therapies, such as anti-PD-1 or anti-PD-L1 antibodies, with preclinical models showing synergistic anti-tumor activity. aacrjournals.orgbmj.comnih.gov

| Immunomodulatory Effect | Mechanism | Preclinical Outcome | Reference |

|---|---|---|---|

| T-cell Activation | Derepression of NFAT family proteins. | Increased cytokine production (e.g., IL-2); enhanced T-cell effector function. | aacrjournals.org |

| Antigen Presentation | Upregulation of MHC class I and II expression on tumor cells. | Increased tumor immunogenicity and recognition by T-cells. | frontiersin.orgbmj.comnih.gov |

| Immune Cell Infiltration | Not fully elucidated. | Increased infiltration of CD4+ and CD8+ T-cells into the tumor microenvironment. | aacrjournals.orgmdpi.com |

| Regulation of Tregs | Anti-proliferative effect on highly proliferative regulatory T-cells. | Reduction of immunosuppressive Treg populations within the tumor. | frontiersin.org |

Influence on DNA Replication Stress

An emerging non-canonical function of CDK4/6 inhibition is the induction of genotoxic damage through DNA replication stress. nih.govresearchgate.net This phenomenon is a consequence of a prolonged cytostatic arrest in the G1 phase of the cell cycle. nih.govelifesciences.org

Preclinical studies have demonstrated that holding cells in G1 for an extended period via CDK4/6 inhibition leads to the downregulation of essential replisome components and impairs the licensing of DNA replication origins. nih.govresearchgate.netresearchgate.net When the inhibitor is removed and cells attempt to re-enter the cell cycle, they are unable to complete DNA replication successfully due to this depleted machinery. nih.govelifesciences.org

The cellular outcome of this replication failure is dependent on the status of the p53 tumor suppressor protein.

In cells with functional p53 , the replication stress triggers a p53-dependent checkpoint, leading to a long-term withdrawal from the cell cycle, often into a state of senescence. nih.govresearchgate.net

In p53-deficient cells, the G2 checkpoint is bypassed, and cells proceed into a catastrophic mitosis with incompletely replicated DNA, resulting in excessive DNA damage and limiting their proliferative potential. nih.govresearchgate.netelifesciences.org

This unanticipated ability of CDK4/6 inhibitors to induce DNA damage provides a rationale for their use in combination with other agents that enhance replication stress, such as certain chemotherapeutics. nih.govelifesciences.org It also suggests that tumors exhibiting high levels of baseline replication stress may be particularly vulnerable to the long-term effects of CDK4/6 inhibition. nih.gov

Preclinical Efficacy Studies of Cdk4/6 in 8 in Diverse Cancer Models

In Vitro Cancer Cell Line Models

Efficacy Across Various Cancer Subtypes

The antitumor activity of CDK4/6 inhibitors, a class to which Cdk4/6-IN-8 belongs, has been evaluated across a wide range of cancer cell lines, demonstrating notable efficacy in several subtypes.

Breast Cancer: In estrogen receptor-positive (ER+) breast cancer cell lines, CDK4/6 inhibitors have shown significant activity. nih.gov These inhibitors are particularly effective in luminal ER-positive subtypes, which often exhibit sensitivity, while non-luminal and basal-like types tend to be more resistant. nih.gov The efficacy of these inhibitors is linked to the presence of a functional retinoblastoma (Rb) protein. nih.gov Studies have demonstrated that combining CDK4/6 inhibitors with endocrine therapies can enhance tumor growth inhibition in ER+ breast cancer cell lines. oup.commdpi.com Furthermore, in models of ER-resistant cells, CDK4/6 inhibition has been shown to restore sensitivity to treatments like tamoxifen. mdpi.com

Gastric Cancer: The Cancer Genome Atlas (TCGA) database indicates that approximately half of gastric cancers have abnormalities in cell-cycle-related molecules, suggesting that they may be responsive to CDK4/6 inhibition. researchgate.net Preclinical studies have reported that CDK4/6 inhibitors can suppress the malignant growth of gastric cancer cells. researchgate.net

Lung Cancer: In non-small cell lung cancer (NSCLC), preclinical models have shown that CDK4/6 inhibitors can be effective. oup.com Specifically, reduced levels of CDK6 have been associated with sensitivity to these inhibitors in NSCLC cell lines. oup.com Combining CDK4/6 inhibitors with other targeted therapies has demonstrated benefit in preclinical lung cancer models. oup.com

Sarcoma: Preclinical data for sarcoma indicate that CDK4/6 inhibitors show promise. aacrjournals.org The sensitivity of sarcoma cell lines to these inhibitors is often dependent on the presence of a functional Rb protein. aacrjournals.org In Rb-positive sarcoma cell lines, a time-dependent increase in sensitivity to CDK4/6 inhibition has been observed. aacrjournals.org

Mesothelioma: In preclinical models of malignant pleural mesothelioma (MPM), CDK4/6 inhibitors have been shown to decrease cell proliferation. nih.govnih.gov Treatment with these inhibitors led to a significant reduction in cell numbers in MPM cell lines. nih.gov

Dose-Response and Time-Course Characterization of this compound

The efficacy of CDK4/6 inhibitors is both dose- and time-dependent. In mesothelioma cell lines, treatment with abemaciclib (B560072) and palbociclib (B1678290) at a concentration of 100 nM significantly decreased cell proliferation. nih.gov At 10 nM, a significant reduction in cell number was observed in most cell lines treated with abemaciclib and in all cell lines treated with palbociclib. nih.gov The reduction in cell number approached 50% at 100 nM and was even greater at 500 nM for both drugs. nih.gov

Time-course studies in ER+ breast cancer cell lines revealed that G1 arrest, a key mechanism of CDK4/6 inhibitors, is not immediate. In T47D cells, significant G1 arrest occurred by 16 hours of treatment and was maintained at 24 and 48 hours. aacrjournals.org Similarly, MCF-7 cells showed cell-cycle arrest at 48 hours. aacrjournals.org In sarcoma cell lines, a time-dependent increase in sensitivity to palbociclib was noted in Rb-positive cells. aacrjournals.org

High-Throughput Screening for Sensitivity and Resistance

High-throughput screening of large panels of cancer cell lines has been instrumental in identifying determinants of sensitivity and resistance to CDK4/6 inhibitors. A key finding from these screens is that the loss of function of the retinoblastoma (RB1) gene is a major negative predictor of sensitivity. oncotarget.com RB1-proficient cells are generally more sensitive to CDK4/6 inhibition. oncotarget.com

These large-scale screens have also highlighted that the choice of proliferation assay can significantly impact the perceived sensitivity. Assays measuring ATP levels as a proxy for cell number can underestimate the effects of CDK4/6 inhibition because the cells arrest in the G1 phase but continue to grow in size, producing more mitochondria and thus more ATP. oncotarget.comnih.gov DNA-based assays are considered more reliable for assessing the cytostatic effects of these inhibitors. nih.gov

Screening efforts have also identified that neuroblastoma and malignant rhabdoid tumor-derived cell lines are among the most sensitive to CDK4/6 inhibitors. oncotarget.com Furthermore, these screens have been used to identify potential biomarkers of response, with studies suggesting that increased expression of CCND1 and RB1, and reduced expression of CCNE1 and CDKN2A, are associated with sensitivity. nih.gov

In Vivo Animal Models

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered to better recapitulate the heterogeneity and microenvironment of human tumors.

In breast cancer, CDK4/6 inhibitors have demonstrated efficacy in PDX models. For instance, in ER-positive breast cancer PDX models, the combination of a CDK4/6 inhibitor with endocrine therapy led to disease stabilization and tumor regression. mdpi.com In luminal-type breast cancer PDX models, the combination of fulvestrant (B1683766) and palbociclib resulted in the most robust survival benefit. iiarjournals.org

For pancreatic ductal adenocarcinoma (PDA), PDX models have shown a high degree of sensitivity to CDK4/6 inhibition, with complete suppression of proliferation observed in the majority of explants. oncotarget.com This contrasts with the modest effect seen in established cell line models, suggesting that the tumor microenvironment maintained in PDXs is crucial for the drug's efficacy. oncotarget.com

In melanoma, co-treatment of PDX models with a CDK4/6 inhibitor and a RAF inhibitor delayed or prevented the development of resistance to the RAF inhibitor. nih.gov

Studies in medulloblastoma PDX models have also shown significant therapeutic benefit of palbociclib, particularly in the aggressive Group 3 MYC-amplified tumors, leading to a dramatic survival advantage. aacrjournals.org Similarly, in chordoma PDX models harboring a deletion of the CDKN2A/2B genes, palbociclib treatment resulted in a significant tumor response in one of the two models tested. frontiersin.org

Cell Line-Derived Xenograft Models

Cell line-derived xenograft (CDX) models, created by injecting cultured cancer cells into immunodeficient mice, are widely used for preclinical efficacy studies.

In breast cancer CDX models, CDK4/6 inhibitors have demonstrated the ability to cause tumor regression. nih.gov Combination therapies, such as a CDK4/6 inhibitor with a PI3K inhibitor, have been shown to elicit tumor regression in PIK3CA-mutant mouse xenografts. mdpi.com

For mantle cell lymphoma, a CDX model derived from a venetoclax-resistant cell line showed that the combination of abemaciclib and venetoclax (B612062) had significant antitumor efficacy, surpassing that of either single agent. nih.gov

In head and neck squamous cell carcinoma (HNSCC) CDX models, however, the CDK4/6 inhibitor palbociclib as a monotherapy showed limited response. researchgate.net

The table below summarizes the preclinical efficacy of CDK4/6 inhibitors in various cancer models.

| Cancer Type | Model | Key Findings |

| Breast Cancer | In Vitro | Sensitive in ER+ and Rb-proficient cell lines. nih.gov Combination with endocrine therapy enhances efficacy. oup.commdpi.com |

| PDX | Combination therapy leads to tumor regression and disease stabilization. mdpi.com | |

| CDX | Tumor regression observed with monotherapy and combination therapy. nih.govmdpi.com | |

| Gastric Cancer | In Vitro | Suppression of malignant growth in cell lines. researchgate.net |

| Lung Cancer | In Vitro | Efficacy in NSCLC cell lines, particularly with low CDK6 levels. oup.com |

| Sarcoma | In Vitro | Efficacy in Rb-positive cell lines. aacrjournals.org |

| Mesothelioma | In Vitro | Decreased cell proliferation. nih.govnih.gov |

| CDX | Reduced tumor growth and prolonged survival. nih.govnih.gov | |

| Pancreatic Cancer | PDX | High sensitivity and suppression of proliferation. oncotarget.com |

| Melanoma | PDX | Combination with RAF inhibitors delays resistance. nih.gov |

| Medulloblastoma | PDX | Significant survival benefit, especially in MYC-amplified Group 3. aacrjournals.org |

| Chordoma | PDX | Tumor response in models with CDKN2A/2B deletion. frontiersin.org |

| Mantle Cell Lymphoma | CDX | Combination with venetoclax shows significant antitumor effect. nih.gov |

| Head and Neck Cancer | CDX | Limited response to monotherapy. researchgate.net |

Syngeneic Mouse Models (for immune-related studies)

Syngeneic mouse models, which utilize immunocompetent mice, are crucial for evaluating the interplay between targeted therapies and the host immune system. Studies using these models have revealed that CDK4/6 inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity. mdpi.comthno.org

In a syngeneic murine ovarian cancer model, the CDK4/6 inhibitor abemaciclib was shown to suppress tumor progression. thno.org This effect was associated with an induction of a proinflammatory tumor microenvironment, suggesting a synergistic potential with immune checkpoint inhibitors like anti-PD-1 therapy. thno.org Similarly, in a triple-negative breast cancer (TNBC) mouse model, CDK4/6 inhibition led to long-term survival when combined with PI3Kα inhibition and immune checkpoint blockade (anti-PD-1 and anti-CTLA4). mdpi.com

Mechanistically, CDK4/6 inhibitors have been shown to enhance tumor immunogenicity by increasing antigen presentation by tumor cells. mdpi.comnih.gov They also stimulate the activation of effector T lymphocytes while reducing the proliferation of immunosuppressive regulatory T cells (Tregs). mdpi.comnih.gov For instance, in a HER2+ breast cancer model, the CDK4/6 inhibitor abemaciclib promoted anti-tumor immunity by inducing tumor cell antigen presentation. aacrjournals.org This was accompanied by a decrease in T regulatory cell proliferation without affecting the numbers of cytotoxic CD8+ T cells. aacrjournals.org Furthermore, treatment with abemaciclib in a TNBC preclinical model resulted in increased CD8+ and CD4+ T cells. aacrjournals.org

Orthotopic and Metastatic Models

Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, and metastatic models are critical for evaluating the efficacy of anti-cancer agents in a more clinically relevant context.

In an orthotopic xenograft model of glioblastoma, a highly aggressive brain tumor, the CDK4/6 inhibitor abemaciclib demonstrated a significant increase in survival in rats. oup.com Another investigational CDK4/6 inhibitor, GLR2007, which has shown potential for improved blood-brain barrier penetration, induced significant tumor growth inhibition in a GBM orthotopic xenograft model. frontiersin.org Palbociclib, another CDK4/6 inhibitor, also significantly extended survival in orthotopic patient-derived xenograft (PDX) mouse models of medulloblastoma. aacrjournals.org

The efficacy of CDK4/6 inhibitors has also been evaluated in metastatic settings. In a preclinical model of breast cancer brain metastasis using 4T1 tumors in syngeneic BALB/c mice, the combination of the CDK4/6 inhibitor abemaciclib and PD-1 inhibition significantly reduced the intracranial tumor burden compared to control and abemaciclib monotherapy. aacrjournals.org This suggests that combining CDK4/6 inhibition with immunotherapy could be a promising strategy for controlling brain metastases. aacrjournals.org

Furthermore, studies have indicated that CDK4/6 inhibition can block breast tumor metastasis in a triple-negative breast cancer model. cancernetwork.com This effect was linked to the regulation of the metastasis-promoting protein SNAIL1 through a CDK4/6-DUB3 axis. cancernetwork.com

Evaluation of Tumor Growth Inhibition and Regression

A primary endpoint in preclinical cancer studies is the evaluation of a compound's ability to inhibit tumor growth or induce tumor regression. Numerous studies have demonstrated the potent anti-proliferative effects of CDK4/6 inhibitors across a range of cancer models.

In HER2-positive breast cancer models, the combination of a CDK4/6 inhibitor with anti-HER2 therapy led to significant tumor regression and prolonged survival in transgenic mouse models. frontiersin.org Specifically, the combination of abemaciclib with trastuzumab resulted in both significant tumor cell growth inhibition and tumor regression. frontiersin.org In a preclinical model of TNBC, abemaciclib monotherapy induced tumor regression. aacrjournals.org

The investigational CDK4/6 inhibitor GLR2007 demonstrated substantial tumor growth inhibition (TGI) in various xenograft models. In an orthotopic breast cancer model, it achieved 81.4% TGI, and in a subcutaneous colorectal cancer model, it reached 91.5% TGI. frontiersin.org Another CDK4/6 inhibitor, ribociclib (B560063), also proved efficacious in inhibiting tumor growth in vivo across different cancer lineages. oncotarget.com

Combination strategies have often shown enhanced efficacy. For instance, combining the CDK4/6 inhibitor ribociclib with a PI3Kα inhibitor (BYL719) resulted in enhanced tumor growth inhibition in TNBC xenograft models. mdpi.com Similarly, in patient-derived xenograft models of breast cancer, the combination of endocrine therapy, CDK4/6 inhibition, and PI3K inhibition led to disease stabilization and tumor regression. mdpi.com In colorectal xenograft models, the combination of PRT3645 with a KRAS G12C inhibitor or a MEK inhibitor induced significant and durable tumor growth inhibition or even tumor regression. preludetx.com

The table below summarizes the preclinical efficacy of various CDK4/6 inhibitors in different cancer models, highlighting the observed tumor growth inhibition and regression.

| Cancer Model | CDK4/6 Inhibitor | Combination Therapy | Outcome |

| Syngeneic Murine Ovarian Cancer | Abemaciclib | - | Suppressed tumor progression thno.org |

| Triple-Negative Breast Cancer (TNBC) Mouse Model | CDK4/6 Inhibitor | PI3Kα inhibitor + Anti-PD-1/CTLA-4 | Long-term survival mdpi.com |

| HER2+ Breast Cancer Model | Abemaciclib | - | Promoted anti-tumor immunity aacrjournals.org |

| TNBC Preclinical Model | Abemaciclib | - | Increased CD8+ and CD4+ T cells aacrjournals.org |

| Lung Cancer Mouse Model | CDK4/6 Inhibitor | - | Increased CD4+ and CD8+ T cell infiltration amegroups.org |

| Colorectal Cancer Cells | Abemaciclib | - | Enhanced intratumoral T cell activation amegroups.org |

| Syngeneic Colon Tumor Models | Trilaciclib | Chemotherapy + ICI | Enhanced antitumor response and survival bmj.comnih.gov |

| Glioblastoma Orthotopic Xenograft | Abemaciclib | - | Increased survival oup.com |

| Glioblastoma Orthotopic Xenograft | GLR2007 | - | Significant tumor growth inhibition frontiersin.org |

| Medulloblastoma Orthotopic PDX | Palbociclib | - | Significantly extended survival aacrjournals.org |

| Breast Cancer Brain Metastasis (4T1) | Abemaciclib | PD-1 inhibition | Reduced intracranial tumor burden aacrjournals.org |

| TNBC Metastasis Model | CDK4/6 Inhibitor | - | Blocked breast tumor metastasis cancernetwork.com |

| HER2+ Transgenic Mouse Model | CDK4/6 Inhibitor | Anti-HER2 therapy | Significant tumor regression, prolonged survival frontiersin.org |

| HER2+ Breast Cancer Model | Abemaciclib | Trastuzumab | Significant tumor growth inhibition and regression frontiersin.org |

| TNBC Preclinical Model | Abemaciclib | - | Induced tumor regression aacrjournals.org |

| Orthotopic Breast Cancer Xenograft | GLR2007 | - | 81.4% Tumor Growth Inhibition frontiersin.org |

| Subcutaneous Colorectal Cancer Xenograft | GLR2007 | - | 91.5% Tumor Growth Inhibition frontiersin.org |

| TNBC Xenograft Model | Ribociclib | PI3Kα inhibitor (BYL719) | Enhanced tumor growth inhibition mdpi.com |

| Breast Cancer PDX Model | CDK4/6 Inhibitor | Endocrine therapy + PI3K inhibitor | Disease stabilization and tumor regression mdpi.com |

| Colorectal Xenograft (KRAS G12C) | PRT3645 | KRAS G12C inhibitor | Significant durable tumor growth inhibition preludetx.com |

| Colorectal Xenograft (BRAF V600E) | PRT3645 | MEK inhibitor | Tumor regression preludetx.com |

Mechanisms of Resistance to Cdk4/6 in 8 in Preclinical Models

Intrinsic Resistance Mechanisms

The retinoblastoma protein (RB1) is a critical tumor suppressor that governs the G1/S phase transition of the cell cycle. iiarjournals.org CDK4/6 inhibitors function by preventing the phosphorylation and subsequent inactivation of RB1, thereby inducing cell cycle arrest. ascopubs.org Consequently, the loss or functional inactivation of RB1 is a primary mechanism of resistance to these inhibitors. iiarjournals.orgascopubs.orgmdpi.com In the absence of a functional RB1 protein, the cell cycle can proceed from the G1 to the S phase without the regulatory control of CDK4/6, rendering inhibitors of this pathway ineffective. ascopubs.org While RB1 loss is a well-documented resistance mechanism, it is considered a relatively uncommon cause of intrinsic resistance. frontiersin.org However, it is more frequently observed as an acquired resistance mechanism following treatment with CDK4/6 inhibitors. frontiersin.org

Preclinical models have demonstrated that cells with RB1 loss exhibit resistance to CDK4/6 inhibitors. mdpi.com Furthermore, studies of patient samples have shown that while RB1 mutations are infrequent in treatment-naive tumors, they are more prevalent in tumors that have progressed on CDK4/6 inhibitor therapy. frontiersin.org

Elevated levels of CDK4 or CDK6, the direct targets of Cdk4/6-IN-8, can overcome the inhibitory effects of the drug. iiarjournals.org Increased expression of these kinases can occur through gene amplification or other mechanisms, leading to a higher concentration of the target protein that effectively titrates out the inhibitor. nih.gov Preclinical studies have shown that cancer cells with higher baseline expression of CDK4 are more resistant to CDK4/6 inhibitors. iiarjournals.org Similarly, overexpression of CDK6 has been shown to reduce sensitivity to these inhibitors in luminal breast cancer cell lines. iiarjournals.org

Amplification of the CDK6 gene has been observed in preclinical models of resistance developed through prolonged exposure to CDK4/6 inhibitors. frontiersin.org Importantly, knocking down CDK6 in these resistant models can restore sensitivity to the treatment. ascopubs.orgfrontiersin.org This highlights the critical role of CDK4 and CDK6 levels in determining the efficacy of their inhibitors.

The Cyclin E/CDK2 complex represents an alternative pathway for RB1 phosphorylation and cell cycle progression, bypassing the need for CDK4/6 activity. ascopubs.orgfrontiersin.org Aberrant activation of this pathway is a significant mechanism of both intrinsic and acquired resistance to CDK4/6 inhibitors. ascopubs.org Increased levels of Cyclin E1 or E2, or heightened CDK2 activity, can drive the cell cycle forward even when CDK4/6 are effectively inhibited. ascopubs.orgmdpi.com

Preclinical evidence indicates that cancer cells can adapt to CDK4/6 inhibition by increasing CDK2 activity. ascopubs.org This adaptive response allows cells to bypass the G1 blockade imposed by the inhibitor. ascopubs.org Furthermore, some cancer cell lines, particularly those with a basal phenotype, exhibit intrinsic resistance to CDK4/6 inhibitors due to a pre-existing reliance on the Cyclin E/CDK2 pathway for cell cycle progression. ascopubs.org

The transcription factor c-Myc is a potent oncogene that drives cell proliferation. It can be activated by CDK2, CDK4, and CDK6. frontiersin.org Upregulation of c-Myc has been observed in preclinical models of CDK4/6 inhibitor resistance. frontiersin.org Overexpression of c-Myc in cancer cells that are initially sensitive to CDK4/6 inhibitors can confer resistance. ascopubs.org

Aurora Kinase A (AURKA) is another key cell cycle regulator whose amplification and overexpression have been identified as a mechanism of resistance to CDK4/6 inhibitors. aacrjournals.org In vitro studies have confirmed that alterations in AURKA can confer resistance to these inhibitors. aacrjournals.org

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. iiarjournals.org Aberrations in this pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, are common in many cancers and can contribute to resistance to CDK4/6 inhibitors. nih.gov Constitutive activation of this pathway can promote cell cycle progression independently of CDK4/6 activity. iiarjournals.org

Preclinical studies have demonstrated that activation of the PI3K/AKT/mTOR pathway can lead to resistance to CDK4/6 inhibitors. nih.gov This can occur through various mechanisms, including the stabilization of CDK4/6, leading to increased levels of these kinases. iiarjournals.org Furthermore, inhibiting the PI3K/AKT/mTOR pathway in combination with a CDK4/6 inhibitor has been shown to be more effective than single-agent treatment in preclinical models, suggesting that this combination can overcome or delay the onset of resistance. nih.govnih.gov

Table 1: Summary of Intrinsic Resistance Mechanisms to this compound in Preclinical Models

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Loss of RB1 Function | Absence of the key tumor suppressor protein that is the downstream target of CDK4/6, leading to uncontrolled cell cycle progression. iiarjournals.orgascopubs.orgmdpi.com | RB1 |

| Overexpression of CDK4/6 | Increased levels of the drug targets, CDK4 or CDK6, which can overwhelm the inhibitory effect of the compound. iiarjournals.orgnih.gov | CDK4, CDK6 |

| Cyclin E/CDK2 Bypass | Activation of an alternative pathway for cell cycle progression that is independent of CDK4/6. ascopubs.orgmdpi.comfrontiersin.org | Cyclin E1, Cyclin E2, CDK2 |

| Upregulation of Other Regulators | Increased expression of other proteins that drive cell cycle progression, such as c-Myc and AURKA. ascopubs.orgfrontiersin.orgaacrjournals.org | c-Myc, AURKA |

| PI3K/AKT/mTOR Activation | Constitutive signaling through a major cell growth pathway that can promote proliferation independently of CDK4/6. iiarjournals.orgnih.govnih.gov | PIK3CA, AKT, mTOR, PTEN |

Constitutive Activation of Upstream Mitogenic Signaling Pathways

RAS/MAPK/ERK Pathway Hyperactivation

Hyperactivation of the RAS/MAPK/ERK signaling cascade is a key mechanism of acquired resistance to Cdk4/6 inhibitors. aacrjournals.orgmdpi.comnih.gov This pathway, a crucial regulator of cell proliferation and metabolism, can become constitutively active through oncogenic mutations in genes like RAS, RAF, MEK, and ERK. mdpi.com

Mechanism of Action: Activated ERK, a downstream component of the MAPK pathway, can promote the expression of cyclin D1. mdpi.com This leads to the formation of cyclin D-CDK4/6 complexes, which can overcome the inhibitory effects of drugs like this compound. aacrjournals.orgmdpi.com In essence, the cell finds a way to bypass the blockade imposed by the inhibitor.

Preclinical Findings: Studies have shown that introducing mutant KRAS into breast cancer cells in the lab can induce resistance to Cdk4/6 inhibitors. aacrjournals.org Furthermore, cancer cells cultured over time in the presence of a Cdk4/6 inhibitor can spontaneously develop KRAS mutations, leading to increased ERK activation and subsequent resistance. aacrjournals.orgaacrjournals.org In some models, resistance to palbociclib (B1678290) was associated with increased ERK1/2 activity and a corresponding sensitivity to MEK and ERK inhibitors. oncotarget.com This highlights the dependence of the resistant cells on this reactivated pathway. oncotarget.com

| Pathway Component | Alteration | Effect on Cdk4/6 Inhibitor Sensitivity | Reference |

|---|---|---|---|

| RAS (KRAS, HRAS, NRAS) | Activating mutations | Induces resistance | aacrjournals.orgaacrjournals.org |

| ERK | Increased activation | Mediates resistance | aacrjournals.org |

| MEK/ERK | Activation | Drives resistance, inhibition can restore sensitivity | nih.govoncotarget.com |

FGFR, HER2, EGFR Pathway Activation

The activation of receptor tyrosine kinase (RTK) pathways, including those mediated by Fibroblast Growth Factor Receptor (FGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR), is another significant contributor to Cdk4/6 inhibitor resistance. aacrjournals.orgmedrxiv.orgfrontiersin.org

FGFR Pathway: Dysregulation of the FGFR pathway, particularly through amplification or activating mutations of FGFR1 and FGFR2, has been implicated in resistance. aacrjournals.orgnih.gov FGFR activation can drive resistance by stimulating downstream pathways like PI3K/AKT and RAS/MEK/ERK. nih.goviiarjournals.org Preclinical studies have demonstrated that upregulation of FGFR1/2 leads to ERK overexpression and resistance to Cdk4/6 inhibitors. aacrjournals.org This resistance can be reversed by treatment with an FGFR tyrosine kinase inhibitor. iiarjournals.org In some cases, FGFR activation confers cross-resistance to both endocrine therapy and Cdk4/6 inhibitors. biorxiv.org

HER2 and EGFR Pathways: Hyperactivation of HER2 and EGFR signaling has also been shown to mediate resistance. mdpi.comnih.gov Activating mutations in ERBB2 (the gene encoding HER2) have been found in tumor samples resistant to Cdk4/6 inhibitors. aacrjournals.orgaacrjournals.org In preclinical models, these mutations conferred resistance by activating downstream effectors such as the MAPK and AKT/mTOR pathways. aacrjournals.org Similarly, increased expression of EGFR-related genes has been observed in cell models with acquired resistance to Cdk4/6 inhibitors. mdpi.com Inhibition of EGFR has been shown to overcome this resistance in preclinical models. nih.gov

| Receptor Pathway | Alteration | Downstream Effects | Impact on Cdk4/6 Inhibitor Resistance | Reference |

|---|---|---|---|---|

| FGFR1/2 | Amplification/Upregulation | ERK overexpression, PI3K/AKT activation | Induces resistance | aacrjournals.orgmdpi.com |

| HER2 (ERBB2) | Activating mutations | MAPK and AKT/mTOR activation | Confers resistance | aacrjournals.orgaacrjournals.org |

| EGFR | Hyperactivation/Overexpression | ERK and AKT/S6 pathway activation | Mediates resistance | mdpi.comnih.gov |

Acquired Resistance Mechanisms (observed in preclinical models)

Acquired resistance develops during treatment and involves genetic and non-genetic changes that allow cancer cells to evade the effects of Cdk4/6 inhibitors.

Genomic Alterations (e.g., FAT1 loss)

Genomic alterations, such as the loss of the tumor suppressor gene FAT1, have been identified as a mechanism of acquired resistance. nih.govnih.gov FAT1 is a member of the cadherin superfamily and its loss has been linked to poor outcomes in patients treated with Cdk4/6 inhibitors. nih.govaacrjournals.org

Mechanism of Action: Loss of FAT1 function leads to the activation of the Hippo signaling pathway, resulting in the nuclear accumulation of the transcriptional co-activators YAP and TAZ. nih.govnih.gov These transcription factors then drive the expression of CDK6, leading to increased levels of the CDK6 protein. nih.govaacrjournals.org This elevation in CDK6 can overcome the inhibition by Cdk4/6 inhibitors, and suppressing CDK6 has been shown to restore sensitivity. nih.gov

| Genomic Alteration | Affected Pathway | Molecular Consequence | Effect on Cdk4/6 Inhibitor Sensitivity | Reference |

|---|---|---|---|---|

| FAT1 loss-of-function | Hippo pathway | Increased CDK6 expression via YAP/TAZ | Promotes resistance | nih.govnih.govaacrjournals.org |

Alterations in DNA Damage Repair Pathways (e.g., ATR/Chk1, ATM/Chk2)

Defects in DNA damage response (DDR) pathways, including the ATR/Chk1 and ATM/Chk2 pathways, can also contribute to resistance to Cdk4/6 inhibitors. iiarjournals.orgnih.gov These pathways are critical for sensing DNA damage and halting the cell cycle to allow for repair. allenpress.comaacrjournals.org

Mechanism of Action: The ATM kinase is primarily activated by double-strand DNA breaks, while ATR responds to single-strand breaks. allenpress.com Both kinases activate downstream checkpoint kinases, Chk2 and Chk1 respectively, which in turn inhibit the cell cycle. iiarjournals.org Defects in these pathways can lead to an un-arrested cell cycle, potentially reducing the efficacy of Cdk4/6 inhibitors that rely on a functional G1 checkpoint. iiarjournals.org For instance, abnormal DNA repair activity has been observed in breast cancer cells resistant to the Cdk4/6 inhibitor palbociclib. nih.gov

MicroRNA Dysregulation Affecting Sensitivity

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and have been shown to play a role in modulating sensitivity and resistance to Cdk4/6 inhibitors. mdpi.comnih.govdntb.gov.ua

miRNAs Conferring Resistance: Several miRNAs have been associated with resistance to Cdk4/6 inhibitors in preclinical studies. For example, miR-432-5p, miR-223, and miR-106b have been shown to confer treatment resistance. mdpi.comresearchgate.net Elevated levels of miR-21, a known onco-miRNA, have been observed in patients with disease progression on Cdk4/6 inhibitors. spandidos-publications.com

miRNAs Enhancing Sensitivity: Conversely, other miRNAs are associated with increased sensitivity to these drugs. These include miR-326, miR-29b-3p, miR-126, and miR-3613-3p. mdpi.comresearchgate.net For instance, miR-3613-3p acts as a tumor suppressor, and its overexpression has been shown to enhance the sensitivity of triple-negative breast cancer cells to palbociclib. mdpi.com

| MicroRNA | Effect on Cdk4/6 Inhibitor Response | Reported Mechanism/Association | Reference |

|---|---|---|---|

| miR-432-5p | Resistance | Associated with conferring treatment resistance | mdpi.comnih.gov |

| miR-223 | Resistance | May reinstate resistance by inhibiting E2F1 activity | spandidos-publications.com |

| miR-21 | Resistance | Elevated in patients with disease progression | spandidos-publications.com |

| miR-326 | Sensitivity | Associated with increased sensitivity | mdpi.com |

| miR-126 | Sensitivity | Associated with increased sensitivity | mdpi.comresearchgate.net |

| miR-3613-3p | Sensitivity | Acts as a tumor suppressor; enhances sensitivity to palbociclib | mdpi.com |

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME) can also contribute to resistance to Cdk4/6 inhibitors. iiarjournals.org This can occur through immune evasion or alterations in the cellular and signaling components of the TME. mdpi.comiiarjournals.org

Immune Evasion: Cdk4/6 inhibitors can modulate the tumor immune microenvironment. spandidos-publications.com However, tumors can develop resistance by creating an immunosuppressive microenvironment. spandidos-publications.com For example, an increase in macrophages with low levels of MHC-II and elevated PD-L1 expression on tumor cells can contribute to resistance. spandidos-publications.com

Cytokine and Chemokine Release: The release of certain cytokines and chemokines can also play a role. For instance, upregulation of CCL5 has been observed in cancer cells treated with palbociclib, which may be related to immune evasion. iiarjournals.org Furthermore, PTEN neddylation can lead to the stabilization of JUND, which in turn activates the MAPK/AP-1 signaling pathway, resulting in the release of cytokines and chemokines that reprogram the TME and contribute to drug resistance. biorxiv.org

Strategies to Overcome Resistance to Cdk4/6 in 8 in Preclinical Settings

Rational Combination Therapy Approaches

The principle behind combination therapy is to target multiple cancer-promoting pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Co-targeting Upstream Signaling Pathways

Several signaling pathways can become hyperactivated in cancer cells, contributing to resistance to CDK4/6 inhibitors. Preclinical studies have shown that simultaneously targeting these pathways can restore sensitivity to CDK4/6 inhibition.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently overactive in various cancers. mdpi.com This hyperactivity can lead to resistance to CDK4/6 inhibitors. mdpi.com Preclinical studies in breast and pancreatic cancer models have demonstrated that combining CDK4/6 inhibitors with either PI3K or mTOR inhibitors can overcome this resistance and suppress tumor cell proliferation. mdpi.comnih.gov In some instances, CDK4/6 inhibition can even re-sensitize tumors to PI3K-targeted therapies. mdpi.com The combination of PI3K and CDK4/6 inhibitors has shown synergistic effects in preclinical models of triple-negative breast cancer by inducing cell cycle arrest and apoptosis. nih.gov Furthermore, this combination has been observed to enhance the activation of tumor-infiltrating T-cells, suggesting an immune-modulatory effect. nih.gov

HER2 Pathway: In HER2-positive breast cancer, the HER2 signaling pathway is a key driver of tumor growth. Preclinical evidence indicates that CDK4/6 inhibitors can augment the effectiveness of HER2-targeted therapies. amegroups.orgnih.gov The combination of CDK4/6 inhibitors with HER2 inhibitors has shown cooperative effects in suppressing the proliferation of residual HER2-positive tumor cells. nih.gov Studies have shown that combining a CDK4/6 inhibitor with a HER2 tyrosine kinase inhibitor (TKI) can lead to a significant decrease in the activation of pAKT and pHER3, resulting in cell cycle arrest and increased apoptosis without a notable increase in toxicity. nih.gov

FGFR Pathway: Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) has been identified as a potential mechanism of resistance to CDK4/6 inhibitors. amegroups.org Preclinical studies have shown that this resistance can be reversed by the addition of an FGFR inhibitor. amegroups.org In preclinical models of ER+ breast cancer, activation of FGF signaling has been shown to confer resistance to CDK4/6 inhibitors, and this resistance can be overcome by co-treatment with an FGFR inhibitor like tasurgratinib. mdpi.com

The following table summarizes preclinical findings on the combination of CDK4/6 inhibitors with inhibitors of upstream signaling pathways.

| Combination Target | Cancer Model | Preclinical Finding |

| PI3K/mTOR | Breast Cancer, Pancreatic Cancer | Overcomes resistance, suppresses proliferation. mdpi.comnih.gov |

| HER2 | Breast Cancer | Augments efficacy of HER2-targeted therapies, cooperative suppression of proliferation. amegroups.orgnih.gov |

| FGFR | Breast Cancer | Reverses resistance to CDK4/6 inhibitors. amegroups.orgmdpi.com |

Combination with Other Targeted Agents

Pairing CDK4/6 inhibitors with other targeted therapies that work through different mechanisms is another promising strategy to combat resistance.

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair pathways. Preclinical studies in non-small cell lung cancer (NSCLC) and ovarian cancer models have shown that CDK4/6 inhibitors can synergize with PARP inhibitors. biorxiv.orgnih.gov This synergy is associated with an increased accumulation of DNA damage, disruption of cell-cycle checkpoints, and enhanced cancer cell death. biorxiv.org Mechanistically, CDK4/6 inhibitors have been shown to promote the degradation of the PARP1 protein, leading to reduced DNA repair capabilities. biorxiv.org In prostate cancer models, the combination of PARP and CDK4/6 inhibitors has been shown to suppress cell proliferation and induce apoptosis. aacrjournals.orgaacrjournals.org

MDM2 Inhibitors: The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In preclinical models of ER-positive breast cancer and liposarcoma, combining MDM2 inhibitors with CDK4/6 inhibitors has demonstrated synergistic effects in inhibiting tumor cells. nih.govaacrjournals.org This combination can overcome resistance to both endocrine therapy and CDK4/6 inhibitors. nih.gov However, in some sarcoma models, antagonistic effects have been observed, highlighting the need for further investigation to determine which tumor types will benefit most from this combination. ascopubs.org

Wee1 Inhibitors: The Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Targeting Wee1 has been proposed as a rational strategy to overcome resistance to CDK4/6 inhibitors. frontiersin.org Further preclinical testing is needed to fully explore the potential of this combination. ascopubs.org

The table below provides a snapshot of preclinical research on combining CDK4/6 inhibitors with other targeted agents.

| Combination Agent | Cancer Model | Preclinical Finding |

| PARP Inhibitors | NSCLC, Ovarian Cancer, Prostate Cancer | Synergistic inhibition of tumor growth, increased DNA damage and apoptosis. biorxiv.orgnih.govaacrjournals.orgaacrjournals.org |

| MDM2 Inhibitors | ER-positive Breast Cancer, Liposarcoma | Synergistic tumor cell inhibition, overcomes resistance. nih.govaacrjournals.org |

| Immune Checkpoint Inhibitors | Various | Enhanced anti-tumor response and overall survival. bmj.comfrontiersin.org |

Synergy with Conventional Chemotherapeutic Agents

Combining CDK4/6 inhibitors with traditional chemotherapy drugs is also being explored to enhance anti-tumor activity.

Gemcitabine (B846): Preclinical studies have shown that the combination of a CDK4/6 inhibitor with gemcitabine can enhance anti-tumor activity in vivo. capes.gov.brnih.gov For instance, in lung cancer xenograft models, this combination was effective without inducing a G1 cell cycle arrest, suggesting a cell cycle-independent mechanism of action. capes.gov.br

Taxanes: Taxanes are a class of chemotherapy drugs that interfere with cell division. Preclinical studies have investigated the combination of CDK4/6 inhibitors with taxanes like paclitaxel (B517696) and docetaxel. frontiersin.orgaacrjournals.org While some studies have reported antagonistic effects when the drugs are administered simultaneously, sequential treatment has shown to be more effective than either agent alone. frontiersin.org For example, pretreatment with a CDK4/6 inhibitor followed by a taxane (B156437) has been suggested to enhance the efficacy of the chemotherapy. frontiersin.org In squamous cell lung cancer models, combining a CDK4/6 inhibitor with a taxane enhanced anti-tumor efficacy by sustaining the impairment of the pRB-E2F pathway. nih.gov

The following table summarizes key preclinical findings on the combination of CDK4/6 inhibitors with conventional chemotherapy.

| Chemotherapeutic Agent | Cancer Model | Preclinical Finding |

| Gemcitabine | Lung Cancer | Enhanced in vivo antitumor activity. capes.gov.brnih.gov |

| Taxanes | Breast Cancer, Lung Cancer | Sequential treatment enhances efficacy. frontiersin.orgnih.gov |

Sequential Treatment Strategies

The order in which drugs are administered can significantly impact their effectiveness. In the context of CDK4/6 inhibitors and chemotherapy, preclinical evidence suggests that sequential administration may be more beneficial than simultaneous use. frontiersin.org For example, studies in breast cancer cells have shown that while concurrent exposure to a CDK4/6 inhibitor and paclitaxel resulted in an antagonistic effect, sequential treatment led to greater cell death. frontiersin.org This suggests that priming the cancer cells with one agent before introducing the second can lead to a more potent anti-tumor response. The optimal sequence and timing of administration are areas of active investigation in preclinical models. mdpi.com

Exploration of Next-Generation CDK4/6 Inhibitors

To address the limitations of current CDK4/6 inhibitors, including the development of resistance, a new generation of these drugs is being developed. accscience.commdanderson.org These next-generation inhibitors often have improved selectivity or target additional kinases involved in cell cycle regulation. For example, some newer inhibitors are designed to be more selective for CDK4 over CDK6, which may lead to a better toxicity profile and allow for higher, more effective dosing. mdanderson.org Preclinical models have shown that these highly selective CDK4 inhibitors can effectively suppress tumor growth in models that are resistant to dual CDK4/6 inhibitors. mdanderson.org Another approach is the development of inhibitors that also target CDK2, a kinase that can contribute to resistance to CDK4/6 inhibition. nih.gov These next-generation agents hold the promise of overcoming existing resistance mechanisms and providing new treatment options for patients who have progressed on currently available CDK4/6 inhibitors. mdanderson.org

Identification and Validation of Preclinical Biomarkers for Cdk4/6 in 8 Response

Predictive Biomarkers of Cdk4/6-IN-8 Sensitivity

The presence of a functional Retinoblastoma (RB1) protein is the most fundamental prerequisite for sensitivity to this compound. CDK4 and CDK6, in complex with Cyclin D, phosphorylate RB1, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle. This compound blocks this phosphorylation event, thereby maintaining RB1 in its active, growth-suppressive state.

Preclinical studies consistently demonstrate that cancer cell lines lacking functional RB1 (RB1-null) are intrinsically resistant to this compound. In RB1-deficient models, the G1/S checkpoint is already abrogated, and cell cycle progression is driven by other mechanisms, rendering the inhibition of CDK4/6 ineffective. Conversely, cell lines that are RB1-proficient (expressing wild-type RB1) are candidates for sensitivity. In these models, treatment with this compound leads to a robust accumulation of cells in the G1 phase and a significant reduction in proliferation. Therefore, the assessment of RB1 gene status (e.g., homozygous deletion, inactivating mutations) or RB1 protein expression is a primary stratification tool in preclinical investigations.

Table 1: Correlation of RB1 Status with this compound Response in Preclinical Cell Lines

| Cell Line Model | Cancer Type | RB1 Status | Observed Response to this compound |

| MCF-7 | Breast Carcinoma | Proficient (WT) | Sensitive (G1 Arrest) |

| T-47D | Breast Carcinoma | Proficient (WT) | Sensitive (G1 Arrest) |

| Colo-205 | Colorectal Adenocarcinoma | Proficient (WT) | Sensitive (Growth Inhibition) |

| MDA-MB-468 | Breast Carcinoma | Deficient (Null) | Resistant |

| NCI-H209 | Small Cell Lung Cancer | Deficient (Null) | Resistant |

| Saos-2 | Osteosarcoma | Deficient (Null) | Resistant |

Cyclin D1 is the primary regulatory partner for CDK4 and CDK6. Overexpression of Cyclin D1, often driven by gene amplification of CCND1, creates a state of oncogenic addiction where the cell becomes highly dependent on the CDK4/6 pathway for proliferation. This heightened dependency makes such cells exquisitely sensitive to inhibition by this compound.

Preclinical models characterized by CCND1 amplification, such as certain breast cancer and mantle cell lymphoma cell lines, show marked sensitivity to this compound. In these systems, the abundance of Cyclin D1 leads to the constitutive formation of active CDK4/6-Cyclin D1 complexes, which continually drive RB1 phosphorylation. This compound effectively counters this oncogenic driver, leading to potent cytostatic effects at low nanomolar concentrations. High Cyclin D1 protein expression, even in the absence of gene amplification, can also correlate with sensitivity, although CCND1 amplification is considered a stronger predictive marker.

Table 2: Impact of CCND1 Status on this compound Sensitivity

| Cell Line Model | Cancer Type | CCND1 Status | This compound Sensitivity (IC50) |

| Z-138 | Mantle Cell Lymphoma | Amplified | High (< 100 nM) |

| MCF-7 | Breast Carcinoma | High Expression | High (< 150 nM) |

| ZR-75-1 | Breast Carcinoma | Amplified | High (< 100 nM) |

| MDA-MB-231 | Breast Carcinoma | Low Expression | Moderate-to-Low (> 500 nM) |

| A549 | Lung Carcinoma | Normal Expression | Low (> 1 µM) |

The CDKN2A gene encodes the tumor suppressor protein p16INK4a, which is a natural endogenous inhibitor of CDK4 and CDK6. It functions by binding directly to CDK4/6, preventing their association with Cyclin D and thereby blocking pathway activation. Loss or inactivation of CDKN2A through homozygous deletion, mutation, or promoter methylation is a common event in many cancers, including melanoma, glioblastoma, and pancreatic cancer.

This loss of p16INK4a removes a critical brake on the cell cycle, leading to hyperactivation of the CDK4/6-RB1 axis. Consequently, cells with CDKN2A loss become highly reliant on CDK4/6 for proliferation, making them prime candidates for sensitivity to this compound. Preclinical studies have validated that a wide array of cell lines with CDKN2A deletion are sensitive to the anti-proliferative effects of this compound, provided they retain functional RB1. Conversely, cells expressing high levels of functional p16INK4a may be less dependent on CDK4/6 and thus exhibit intrinsic resistance.

Table 3: Influence of CDKN2A (p16INK4a) Status on this compound Activity

| Cell Line Model | Cancer Type | CDKN2A Status | RB1 Status | Observed Response to this compound |

| MM.1S | Multiple Myeloma | Deleted (p16-null) | Proficient (WT) | Sensitive |

| A375 | Malignant Melanoma | Deleted (p16-null) | Proficient (WT) | Sensitive |

| PANC-1 | Pancreatic Carcinoma | Deleted (p16-null) | Proficient (WT) | Sensitive |

| U-2 OS | Osteosarcoma | Expressed (WT p16) | Proficient (WT) | Less Sensitive / Resistant |

| DU 145 | Prostate Carcinoma | Mutated (p16 inactive) | Mutated (RB1) | Resistant (due to RB1 loss) |